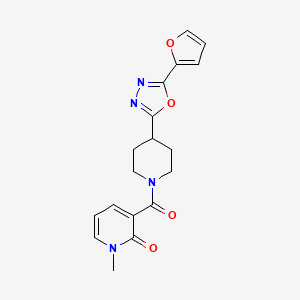
3-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C18H18N4O4 and its molecular weight is 354.366. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 3-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one is a derivative of the 1,3,4-oxadiazole family, which has gained attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, antitumor effects, and potential mechanisms of action based on recent studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a furan ring and an oxadiazole moiety, both known for their biological significance. The presence of these functional groups often correlates with enhanced biological activity.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. The following table summarizes the antimicrobial activities reported for various derivatives of 1,3,4-oxadiazoles:
The studies indicate that derivatives with furan and pyridine components enhance their activity against a range of pathogens including Mycobacterium tuberculosis and various fungal strains.
Antitumor Activity
In addition to antimicrobial effects, oxadiazole derivatives have shown promising antitumor activity. The mechanism often involves the inhibition of crucial enzymes involved in cancer cell proliferation. For instance:
- Mechanism of Action : Some oxadiazole derivatives act as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis in rapidly dividing cells.
- Case Study : A study reported that certain oxadiazole compounds exhibited IC50 values comparable to established chemotherapeutics in inhibiting cancer cell lines .
Study on Antimicrobial Efficacy
A detailed investigation into the antimicrobial efficacy of various oxadiazole derivatives revealed that those with piperidine moieties displayed enhanced activity against both Gram-positive and Gram-negative bacteria. Notably:
- Compound Testing : The compound was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition compared to control antibiotics.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of these compounds to specific bacterial enzymes. For example:
Propriétés
IUPAC Name |
3-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl]-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4/c1-21-8-2-4-13(17(21)23)18(24)22-9-6-12(7-10-22)15-19-20-16(26-15)14-5-3-11-25-14/h2-5,8,11-12H,6-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWVYIJFABJATA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCC(CC2)C3=NN=C(O3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














